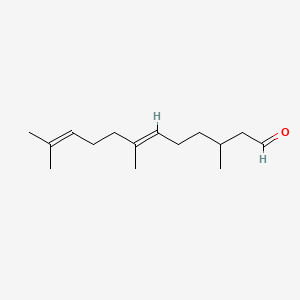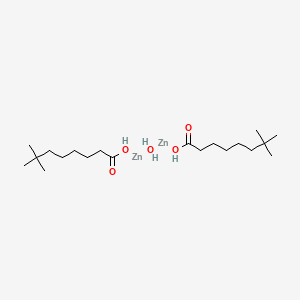
Bis(neodecanoato-O)-mu-oxodizinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(neodecanoato-O)-mu-oxodizinc is a chemical compound with the molecular formula C20H42O5Zn2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .
Métodos De Preparación
The synthesis of bis(neodecanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of this compound often involves large-scale reactions in specialized reactors to maintain the purity and yield of the product .
Análisis De Reacciones Químicas
Bis(neodecanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form elemental zinc and neodecanoic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases to form different zinc compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(neodecanoato-O)-mu-oxodizinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Biology: This compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a stabilizer in drug formulations.
Industry: This compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of bis(neodecanoato-O)-mu-oxodizinc involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of chemical bonds by providing a stable environment for the reactants. The molecular targets and pathways involved in its action depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Bis(neodecanoato-O)-mu-oxodizinc is unique due to its specific chemical structure and properties. Similar compounds include:
Bis(neodecanoato-O)oxotitanium: Used as a catalyst in polymerization reactions.
(Isodecanoato-O)bis(neodecanoato-O)cerium: Used in various industrial applications.
Bis(2-ethylhexanoato-O)bis(neodecanoato-O)cerium: Used in the production of coatings and adhesives.
These compounds share similar applications but differ in their chemical structure and specific properties, making this compound unique in its own right.
Propiedades
Número CAS |
93981-48-7 |
|---|---|
Fórmula molecular |
C20H42O5Zn2 |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C10H20O2.H2O.2Zn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);1H2;; |
Clave InChI |
BKPVKCBBDQZPAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O.[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


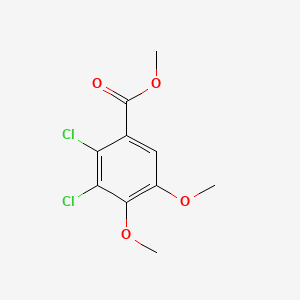
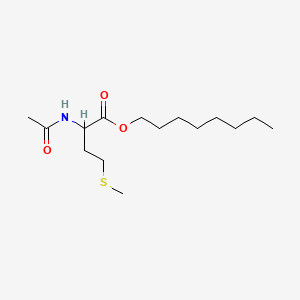

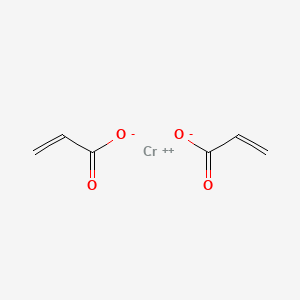
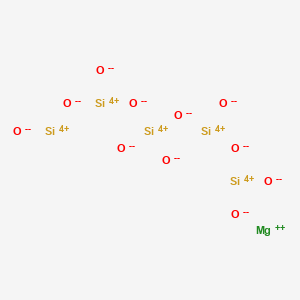
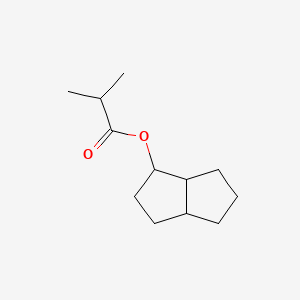

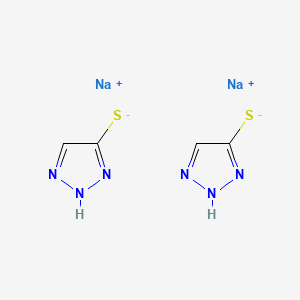
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
